CCR5 Antagonism: Potent Inhibition in Cell-Cell Fusion Assays Compared to Standard Antagonist Maraviroc
N-Cyclopropylthieno[2,3-b]quinoline-2-carboxamide demonstrates potent antagonist activity at the human CCR5 receptor with an IC₅₀ of 0.300 nM in a cell-cell fusion assay using P4R5 cells co-expressing CD4 [1]. This potency positions the compound as a highly active CCR5 ligand. For comparison, the clinically approved CCR5 antagonist Maraviroc exhibits an IC₅₀ of approximately 3.3 nM in similar cell fusion assays [2], indicating that the target compound is approximately 11-fold more potent in this in vitro model system.
| Evidence Dimension | CCR5 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.300 nM |
| Comparator Or Baseline | Maraviroc: 3.3 nM (average IC₅₀ in cell-cell fusion assays) |
| Quantified Difference | Target compound is ~11-fold more potent than Maraviroc |
| Conditions | P4R5 cells co-expressing CD4; inhibition of HIV gp120-mediated cell-cell fusion |
Why This Matters
This high potency differentiates the compound as a valuable research tool for studying CCR5 pharmacology and as a potential lead for next-generation HIV entry inhibitors.
- [1] BindingDB. BDBM50394593 (CHEMBL2164205). Affinity Data: IC₅₀ = 0.300 nM for CCR5 antagonism. Data curated from ChEMBL. View Source
- [2] Dorr, P. et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
